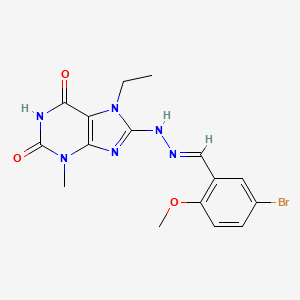
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide” is a chemical compound that contains a chlorophenyl group, a hydroxyamino group, and an iminopropanamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The hydroxyamino group could potentially engage in hydrogen bonding, the imine group could be involved in nucleophilic addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the hydroxyamino and imine groups could impact its solubility in water, while the chlorophenyl group could influence its lipophilicity .Scientific Research Applications
Antibacterial Efficacy
- Antibacterial Agents Synthesis : N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide derivatives were synthesized and evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria. This research demonstrates the potential of such compounds in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Crystal Structure and Spectral Analysis
- Crystal Structure Analysis : The compound has been characterized by X-ray diffraction, IR, NMR, and UV–Vis spectra. Such analyses are crucial in understanding the compound's molecular structure and properties (Demir et al., 2016).
Molecular Structure and Hydrogen Bonds
- Molecular Structure Insights : Studies have explored the molecular structure of N-(4-Chlorophenyl)-related compounds, focusing on their stabilization by extensive intramolecular hydrogen bonds. This insight is valuable in the field of molecular chemistry (Siddiqui et al., 2008).
Antiprotozoal and Antimicrobial Agents
- Antiprotozoal and Antimicrobial Synthesis : Research into the synthesis of compounds related to this compound has shown promise in developing antiprotozoal and antimicrobial agents. Such studies contribute significantly to the field of medicinal chemistry (Martínez et al., 2015).
Anticonvulsant and Analgesic Activity
- Neurological Disorder Treatment : Derivatives of this compound have been evaluated for their potential in treating neurological disorders like epilepsy and neuropathic pain, showing promising anticonvulsant and analgesic activity (Gunia-Krzyżak et al., 2019).
GABAB Receptor Antagonism
- GABAB Receptor Research : Studies on compounds related to this compound have contributed to understanding GABAB receptor antagonism, aiding in the development of treatments for conditions affected by this receptor (Abbenante & Prager, 1992).
Polyamide Synthesis
- Polyamide Synthesis : The compound's derivatives have been utilized in the synthesis of optically active polyamides, demonstrating applications in polymer chemistry and materials science (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Future Directions
Properties
IUPAC Name |
(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCGWOSLOTALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
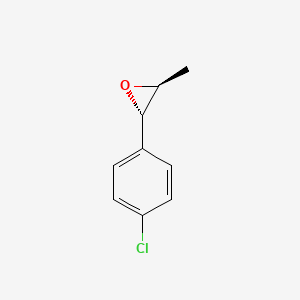
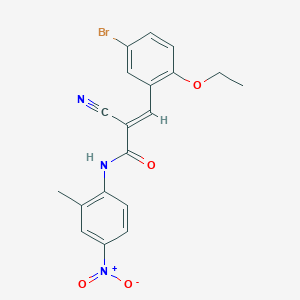
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)
![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)
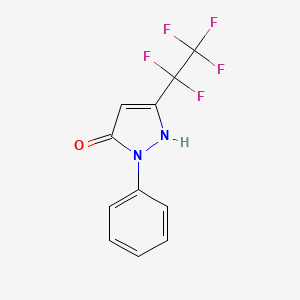
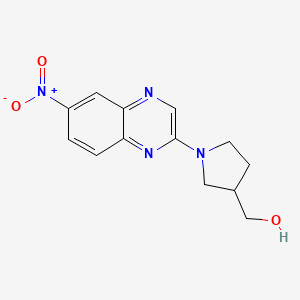

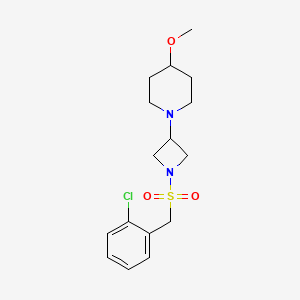
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
